molecular formula C20H19N9 B3471663 6-amino-7-(1H-benzo[d]imidazol-2-yl)-5-(3-(dimethylamino)propyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

6-amino-7-(1H-benzo[d]imidazol-2-yl)-5-(3-(dimethylamino)propyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

Cat. No.: B3471663
M. Wt: 385.4 g/mol
InChI Key: BYIFMVGFGPCNRI-UHFFFAOYSA-N
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Description

6-amino-7-(1H-benzo[d]imidazol-2-yl)-5-(3-(dimethylamino)propyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex heterocyclic compound It features a unique structure that combines benzimidazole, pyrrolo[2,3-b]pyrazine, and dimethylaminopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-7-(1H-benzo[d]imidazol-2-yl)-5-(3-(dimethylamino)propyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as sulfur or other Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

6-amino-7-(1H-benzo[d]imidazol-2-yl)-5-(3-(dimethylamino)propyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, dimethylformamide as solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

6-amino-7-(1H-benzo[d]imidazol-2-yl)-5-(3-(dimethylamino)propyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-7-(1H-benzo[d]imidazol-2-yl)-5-(3-(dimethylamino)propyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application, such as enzyme inhibition in medicinal chemistry or electron transport in materials science .

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazol-2-yl derivatives: These compounds share the benzimidazole core and exhibit similar bioactivity.

    Pyrrolo[2,3-b]pyrazine derivatives: These compounds have a similar pyrrolo[2,3-b]pyrazine structure and are used in similar applications.

Uniqueness

6-amino-7-(1H-benzo[d]imidazol-2-yl)-5-(3-(dimethylamino)propyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is unique due to its combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-amino-7-(1H-benzimidazol-2-yl)-5-[3-(dimethylamino)propyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N9/c1-28(2)8-5-9-29-18(23)16(19-25-12-6-3-4-7-13(12)26-19)17-20(29)27-15(11-22)14(10-21)24-17/h3-4,6-7H,5,8-9,23H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIFMVGFGPCNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(=C(C2=NC(=C(N=C21)C#N)C#N)C3=NC4=CC=CC=C4N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-7-(1H-benzo[d]imidazol-2-yl)-5-(3-(dimethylamino)propyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
6-amino-7-(1H-benzo[d]imidazol-2-yl)-5-(3-(dimethylamino)propyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Reactant of Route 3
Reactant of Route 3
6-amino-7-(1H-benzo[d]imidazol-2-yl)-5-(3-(dimethylamino)propyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Reactant of Route 4
Reactant of Route 4
6-amino-7-(1H-benzo[d]imidazol-2-yl)-5-(3-(dimethylamino)propyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Reactant of Route 5
Reactant of Route 5
6-amino-7-(1H-benzo[d]imidazol-2-yl)-5-(3-(dimethylamino)propyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Reactant of Route 6
Reactant of Route 6
6-amino-7-(1H-benzo[d]imidazol-2-yl)-5-(3-(dimethylamino)propyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

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